molecular formula C16H20N6O4S B2825814 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 2034516-06-6

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No. B2825814
CAS RN: 2034516-06-6
M. Wt: 392.43
InChI Key: PVIZIMPOZGBWPF-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C16H20N6O4S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

A significant aspect of the research on this compound involves its synthesis and the exploration of its chemical properties. Studies have detailed the synthesis of related quinazoline derivatives and sulfonamide compounds, emphasizing methodologies for introducing functional groups that could influence the compound's biological activity. For instance, the synthesis of quinazoline antifolate thymidylate synthase inhibitors has been described, highlighting the role of substituents in enhancing solubility and potency against tumor cells (Marsham et al., 1989). Additionally, the creation of morpholine substituted sulfonamide derivatives for antiviral studies (Selvakumar et al., 2018) and the development of novel therapeutic agents for Alzheimer’s disease through enzyme inhibitory kinetics (Abbasi et al., 2018) exemplify the chemical versatility and potential therapeutic applications of these compounds.

Pharmacological and Biochemical Studies

Research extends into pharmacological domains, where derivatives of the compound have been evaluated for their potential as therapeutic agents. Investigations into the mechanisms of selectivity for certain herbicides in crops like sugar beets (Wittenbach et al., 1994) and the development of fluorescent pH sensors based on europium(III) complexes (Zhang et al., 2011) are notable. Such studies demonstrate the broad application of sulfonamide derivatives in creating sensitive analytical tools and enhancing agricultural practices through selective herbicide action.

Exploration of Novel Functional Derivatives

The chemical framework of the compound under discussion serves as a foundation for developing new molecules with enhanced or specific functionalities. Research on quinoline proton sponges (Dyablo et al., 2015) and antimicrobial activities of sulfonohydrazide-substituted derivatives (Dixit et al., 2010) underscore the ongoing efforts to discover compounds with specific biological activities or enhanced properties.

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4S/c1-22(2)15-19-13(20-16(21-15)26-3)9-17-27(24,25)11-5-6-12-10(8-11)4-7-14(23)18-12/h5-6,8,17H,4,7,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIZIMPOZGBWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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